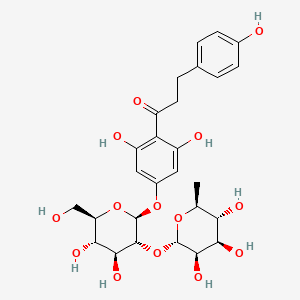

Naringin dihydrochalcone

Description

Properties

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBZAESOUBENAP-QVNVHUMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940428 | |

| Record name | Naringin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, Bland aroma | |

| Record name | Naringin dihydrochalcone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | Naringin dihydrochalcone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18916-17-1 | |

| Record name | Naringin dihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18916-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018916171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl 2-O-(6-deoxy-α-Dmannopyranosyl)-β-D-gulopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanone, 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGIN DIHYDROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7233QDO0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Naringin Dihydrochalcone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringin dihydrochalcone (NDC) is a semi-synthetic intense sweetener derived from the hydrogenation of naringin, a bitter flavonoid abundant in citrus fruits.[1][2] Its primary mechanism of action for eliciting a sweet taste involves the direct activation of the heterodimeric T1R2/T1R3 G protein-coupled receptor, the principal receptor responsible for sweet taste perception in humans.[1] Unlike natural sugars that bind to the extracellular Venus Flytrap Domains (VFDs) of this receptor, evidence suggests NDC and its structural analog, neohesperidin dihydrochalcone (NHDC), bind within a pocket located in the transmembrane domain (TMD) of the T1R3 subunit.[1][3] This interaction initiates a downstream signaling cascade involving G protein activation, leading to neuronal signaling and the perception of sweetness. Beyond its role as a sweetener, NDC exhibits a range of other biological activities, including antioxidant, anti-inflammatory, and lipid-lowering effects, indicating multiple mechanisms of action that are of significant interest for therapeutic development. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Sweet Taste Receptor Activation

The sweet taste of this compound, which is approximately 300 times more potent than sucrose, is mediated by its interaction with the T1R2/T1R3 sweet taste receptor. This receptor is a Class C G protein-coupled receptor (GPCR) composed of two distinct subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).

Receptor Binding Site

While many sweeteners like sucrose bind to the large N-terminal Venus Flytrap Domains (VFDs) of the T1R2 and T1R3 subunits, dihydrochalcones represent a different class of ligands. Extensive research on the structurally similar sweetener neohesperidin dihydrochalcone (NHDC) has demonstrated that its binding site is located within the heptahelical transmembrane domain (TMD) of the human T1R3 subunit. Computational modeling and structural similarities suggest that this compound shares this binding pocket. This allosteric binding site within the TMD is distinct from the orthosteric site in the VFDs and is crucial for the activation of the receptor by this class of compounds. Mutational analysis has identified sixteen specific amino acid residues within transmembrane domains 2 through 7 and one in an extracellular loop of the hTAS1R3 subunit that are critical for the receptor's response to NHDC.

Downstream Signaling Pathway

The binding of NDC to the T1R3 transmembrane domain induces a conformational change in the T1R2/T1R3 heterodimer, initiating a canonical GPCR signaling cascade. This pathway is primarily mediated by the G protein gustducin.

The key steps are as follows:

-

Receptor Activation: NDC binds to the transmembrane domain of the T1R3 subunit.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein, gustducin.

-

G Protein Dissociation: The G protein dissociates into its α-gustducin and Gβγ subunits.

-

Effector Enzyme Activation: The Gβγ subunits activate the enzyme phospholipase C β2 (PLCβ2).

-

Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm.

-

TRPM5 Channel Opening: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5).

-

Cell Depolarization: The opening of the TRPM5 channel allows an influx of Na⁺ ions, leading to the depolarization of the taste receptor cell.

-

Neurotransmitter Release: Depolarization triggers the release of neurotransmitters, such as ATP, which in turn activate afferent gustatory nerve fibers.

-

Signal to Brain: The nerve signal is transmitted to the brain, where it is processed and perceived as a sweet taste.

Other Potential Mechanisms & Bioactivities

Beyond sweet taste perception, NDC demonstrates several other bioactivities that are subjects of ongoing research.

Antioxidant Activity

This compound exhibits antioxidant properties, although its capacity can be weaker than other related dihydrochalcones like trilobatin and neohesperidin dihydrochalcone. The mechanism involves redox-based reactions, specifically electron transfer (ET) and hydrogen atom transfer (HAT), as well as radical adduct formation. The glycosylation of the hydroxyl group in its structure is believed to reduce its antioxidant potential compared to its aglycone counterparts.

Anti-inflammatory and Neuroprotective Effects

Naringin, the precursor to NDC, is known to inhibit inflammatory pathways such as NF-κB and MAPK signaling. Studies suggest that NDC may also possess these properties. In animal models of Alzheimer's disease, NDC has been found to reduce the deposition of amyloid-beta (Aβ) plaques and decrease the activation of microglia and astrocytes surrounding these plaques, thereby inhibiting neuroinflammation.

Lipid-Lowering Effects

In vitro studies using HepG2 liver cells have shown that NDC has the potential to lower lipid levels. Treatment with NDC resulted in a significant dose-dependent decrease in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels, along with an increase in high-density lipoprotein cholesterol (HDL-C) levels.

Quantitative Data Summary

Quantitative data on the direct interaction of NDC with the sweet taste receptor (e.g., EC₅₀, Kᵢ) is limited in publicly available literature. However, data from studies on its other bioactivities provide valuable insights.

Table 1: In Vitro Lipid-Lowering Effects of this compound in High-Fat Induced HepG2 Cells

| Parameter | Low-Dose Group Change (%) | Medium-Dose Group Change (%) | High-Dose Group Change (%) |

| Total Cholesterol (TC) | ↓ 20.36 | ↓ 33.77 | ↓ 68.22 |

| Triglycerides (TG) | ↓ 21.42 | ↓ 41.78 | ↓ 55.44 |

| LDL-Cholesterol (LDL-C) | ↓ 11.65 | ↓ 20.15 | ↓ 28.71 |

| HDL-Cholesterol (HDL-C) | ↑ 33.87 | ↑ 51.48 | ↑ 56.11 |

All changes were statistically significant (p < 0.01) compared to the model group.

Table 2: Antioxidant Activity of this compound and Related Compounds

| Assay | Phloretin IC₅₀ (μM) | Phloridzin IC₅₀ (μM) | Trilobatin IC₅₀ (μM) | Naringin DC IC₅₀ (μM) | Neohesperidin DC IC₅₀ (μM) |

| DPPH• scavenging | 15.6 ± 0.3 | 29.3 ± 0.2 | 23.3 ± 0.2 | 165.7 ± 5.2 | 100.1 ± 1.5 |

| ABTS•⁺ scavenging | 1.8 ± 0.1 | 4.3 ± 0.1 | 3.5 ± 0.1 | 14.7 ± 0.2 | 8.8 ± 0.1 |

| •O₂⁻ scavenging | 7.9 ± 0.2 | 22.8 ± 0.2 | 19.8 ± 0.2 | 75.3 ± 1.2 | 30.6 ± 0.5 |

| FRAP (μM) | 120.3 ± 1.7 | 56.5 ± 0.9 | 72.8 ± 0.8 | 21.0 ± 0.3 | 41.2 ± 0.4 |

Lower IC₅₀ values indicate higher scavenging activity. Higher FRAP values indicate greater reducing power.

Key Experimental Protocols

The elucidation of NDC's mechanism of action relies on a combination of cellular assays, molecular biology techniques, and in vitro models.

Protocol: Heterologous Expression and Functional Assay of Sweet Taste Receptors

This protocol is standard for assessing the activation of taste receptors by specific ligands.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Transient Transfection: Cells are co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a G protein chimera (e.g., Gα16gust44) that couples receptor activation to the PLC pathway, enabling robust calcium signaling.

-

Calcium Imaging: 24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Ligand Application: A baseline fluorescence is recorded before the application of varying concentrations of this compound.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Analysis: The response is typically quantified as the change in fluorescence (ΔF) over baseline (F₀). Dose-response curves are generated to calculate EC₅₀ values.

Protocol: In Vitro Lipid-Lowering Assay in HepG2 Cells

This protocol assesses the potential of a compound to mitigate high-fat-induced lipid accumulation in liver cells.

-

Cell Culture and Model Induction: Human hepatoma (HepG2) cells are cultured. To induce a high-fat environment, cells are treated with a high concentration of cholesterol to establish a high-cholesterol cell model.

-

Compound Treatment: The cholesterol-loaded HepG2 cells are then treated with various concentrations of this compound (e.g., low, medium, and high doses) for a specified period (e.g., 24 hours). A control group receives no NDC treatment.

-

Lipid Quantification: After treatment, the cells are lysed, and the intracellular concentrations of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C are measured using commercially available enzymatic assay kits.

-

Data Analysis: The lipid levels in the NDC-treated groups are compared to the untreated high-cholesterol model group and a blank control group to determine the percentage change and statistical significance.

References

naringin dihydrochalcone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringin dihydrochalcone (NDC), a synthetic flavonoid derived from the bitter flavanone naringin found in citrus fruits, is a potent low-calorie sweetener with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and evaluation of its key biological activities are presented. Furthermore, this guide illustrates the proposed signaling pathway for its anti-inflammatory effects and outlines a typical experimental workflow for its production and characterization. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

This compound is a glycosidic dihydrochalcone, characterized by an open C-ring, which distinguishes it from its flavanone precursor, naringin. This structural change from a flavanone to a dihydrochalcone is responsible for the dramatic shift from a bitter to a sweet taste.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1][2] |

| Molecular Formula | C27H34O14 | [1][2][3] |

| Molecular Weight | 582.55 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 131-132 °C | |

| Solubility | Soluble in DMSO and hot water. Poorly soluble in cold water (0.4 g/L at 25°C). | |

| Stability | Stable under standard ambient conditions. May undergo hydrolysis at extreme pH or elevated temperatures. Should be stored in a cool, dry, and well-ventilated environment, away from strong oxidizing agents and moisture. | |

| Sweetness | Approximately 300–1800 times sweeter than sucrose at threshold concentrations. |

Biological Activities and Properties

This compound exhibits a range of biological activities, with its sweetening, antioxidant, and anti-inflammatory properties being the most prominent.

Sweetening Properties

The primary application of this compound is as a high-intensity, low-calorie artificial sweetener. Its clean, lingering sweet taste makes it a suitable sugar substitute in various food and pharmaceutical products.

Antioxidant Activity

This compound demonstrates significant antioxidant activity by scavenging free radicals. This property is attributed to the phenolic hydroxyl groups in its structure.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value (µM) | Reference(s) |

| DPPH Radical Scavenging | 318.9 | |

| ABTS Radical Scavenging | 24 | |

| Oxygen Radical Scavenging | 322.8 |

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway. While much of the detailed mechanistic work has been conducted on its precursor, naringin, it is proposed that this compound follows a similar mechanism by inhibiting the activation of key inflammatory mediators.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of naringin and its derivatives are largely attributed to the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65.

References

The In Vivo Pharmacokinetics of Naringin Dihydrochalcone: A Technical Guide for Researchers

An In-Depth Examination of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringin dihydrochalcone (NDC), a synthetic sweetener derived from the naturally occurring flavonoid naringin, is gaining attention for its potential therapeutic applications beyond its palatable taste. While extensive research has elucidated the in vivo pharmacokinetic profile of its precursor, naringin, a comprehensive understanding of NDC's absorption, distribution, metabolism, and excretion (ADME) remains an area of active investigation. This technical guide addresses the current landscape of knowledge regarding the in vivo pharmacokinetics of this compound. Due to a notable gap in direct in vivo pharmacokinetic studies on NDC, this document provides a detailed overview of the pharmacokinetics of the parent compound, naringin, as a foundational reference. Furthermore, it synthesizes the available evidence that indirectly suggests the bioavailability and biological activity of NDC in vivo and outlines putative metabolic pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the essential information to navigate the complexities of NDC's behavior in biological systems and to inform the design of future preclinical and clinical studies.

Introduction: From Bitter Flavonoid to Sweet Therapeutic Agent

Naringin, a flavanone glycoside abundant in citrus fruits, is responsible for their characteristic bitter taste.[1] Through a process of catalytic hydrogenation, naringin is converted into this compound (NDC), an intensely sweet compound.[2] This transformation not only alters its organoleptic properties but also potentially modifies its biological activity and pharmacokinetic profile. Naringin itself has been the subject of numerous in vivo studies, revealing its metabolic fate and therapeutic potential in areas such as inflammation, diabetes, and neurodegenerative diseases.[2][3]

While direct in vivo pharmacokinetic data for this compound is scarce, preliminary studies suggest its potential as a bioactive agent. For instance, NDC has been shown to ameliorate cognitive deficits and neuropathology in a transgenic mouse model of Alzheimer's disease, indicating its ability to cross the blood-brain barrier and exert neuroprotective effects.[4] Such findings underscore the importance of understanding its systemic behavior to unlock its full therapeutic potential.

The Pharmacokinetic Profile of Naringin: A Proxy for Understanding NDC

Given the limited direct data on this compound, a thorough understanding of the pharmacokinetics of its parent compound, naringin, is invaluable. In vivo, naringin undergoes extensive metabolism, primarily to its aglycone, naringenin, which is then further metabolized and distributed throughout the body.

Absorption

Upon oral administration, naringin is poorly absorbed in its glycosidic form. The majority of its absorption occurs after it is hydrolyzed by intestinal microflora into its aglycone, naringenin.

Distribution

Following absorption, naringin and its primary metabolite, naringenin, are distributed to various tissues. Studies in aged rats have shown that naringin and naringenin are primarily found in the gastrointestinal tract, liver, kidney, lung, and trachea.

Metabolism

The metabolism of naringin is a complex process involving both phase I and phase II reactions. After hydrolysis to naringenin in the intestine, naringenin undergoes extensive conjugation in the liver to form glucuronides and sulfates. In rats, naringenin sulfates have been identified as the major metabolites in the bloodstream. A total of 23 metabolites of naringin have been identified after oral administration in rats and dogs, with 4-hydroxyphenylpropionic acid being a major metabolite.

Excretion

The elimination of naringin and its metabolites occurs through both renal and biliary pathways. In rats, approximately 21% of an administered dose of naringin was recovered in the urine and feces as metabolites within 36 hours.

Quantitative Pharmacokinetic Data for Naringin in Rats

The following tables summarize key pharmacokinetic parameters of naringin and its metabolite naringenin from in vivo studies in rats. These data provide a quantitative framework for anticipating the potential behavior of this compound.

Table 1: Pharmacokinetic Parameters of Naringin and Total Naringenin in Aged Rats After a Single Oral Administration of 42 mg/kg Naringin

| Parameter | Naringin | Total Naringenin |

| Male Rats | ||

| Cmax (ng/mL) | 134.8 ± 44.5 | 2404.1 ± 723.2 |

| Tmax (h) | 0.5 ± 0.2 | 3.2 ± 1.5 |

| AUC(0-t) (ng/mLh) | 338.2 ± 103.7 | 19876.2 ± 5987.3 |

| T1/2 (h) | 2.1 ± 0.8 | 6.5 ± 2.1 |

| Female Rats | ||

| Cmax (ng/mL) | 155.6 ± 51.2 | 2876.5 ± 899.4 |

| Tmax (h) | 0.6 ± 0.3 | 4.1 ± 1.8 |

| AUC(0-t) (ng/mLh) | 401.5 ± 121.3 | 25432.1 ± 7895.4 |

| T1/2 (h) | 2.5 ± 0.9 | 7.8 ± 2.5 |

Table 2: Pharmacokinetic Parameters of Naringenin Glucuronides and Sulfates in Rats After a Single Oral Administration of Naringin

| Parameter | Naringenin Glucuronides | Naringenin Sulfates |

| 184 µmol/kg Dose | ||

| Cmax (µM) | 1.8 ± 0.5 | 4.2 ± 1.1 |

| Tmax (h) | 8.0 ± 2.1 | 9.0 ± 1.5 |

| AUC(0-t) (µMh) | 25.4 ± 6.8 | 78.9 ± 15.4 |

| 367 µmol/kg Dose | ||

| Cmax (µM) | 2.5 ± 0.7 | 5.5 ± 1.3 |

| Tmax (h) | 9.5 ± 2.5 | 10.5 ± 1.8 |

| AUC(0-t) (µMh) | 38.7 ± 8.2 | 102.3 ± 20.1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following protocols are based on cited in vivo studies of naringin and would be applicable to future studies on this compound.

Animal Model and Dosing

-

Species: Sprague-Dawley rats (aged 20 months for aged studies).

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Dosing: Naringin (or NDC) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specified dose (e.g., 42 mg/kg).

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours).

-

Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestines) are collected, weighed, and homogenized for analysis.

Bioanalytical Method

-

Instrumentation: A rapid resolution liquid chromatography tandem triple quadrupole mass spectrometry (RRLC-QQQ-MS/MS) system is commonly used for the quantification of naringin and its metabolites in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol. Tissue homogenates, urine, and fecal samples may require more extensive extraction procedures, such as liquid-liquid extraction or solid-phase extraction.

-

Chromatographic and Mass Spectrometric Conditions: Specific columns, mobile phases, and mass spectrometry parameters are optimized for the separation and detection of the analytes of interest.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vivo pharmacokinetics of this compound.

Caption: Putative ADME pathway for this compound.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Caption: Potential signaling pathway of NDC in Alzheimer's disease.

Future Directions and Conclusion

The therapeutic potential of this compound is an exciting frontier in drug discovery and development. However, the current lack of direct in vivo pharmacokinetic data presents a significant hurdle to its clinical translation. Future research should prioritize comprehensive ADME studies of NDC in relevant animal models. Key areas of investigation should include:

-

Oral Bioavailability: Determining the absolute oral bioavailability of NDC is essential.

-

Metabolite Identification: A thorough characterization of its metabolites will provide insights into its biological activity and potential drug-drug interactions.

-

Tissue Distribution: Understanding its distribution to target organs is crucial for elucidating its mechanism of action.

-

Comparative Pharmacokinetics: Direct comparison of the pharmacokinetic profiles of naringin and NDC would clarify the impact of the dihydrochalcone structure on its in vivo behavior.

References

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 4. This compound Ameliorates Cognitive Deficits and Neuropathology in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Naringin Dihydrochalcone: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin dihydrochalcone (NDC), a synthetic sweetener derived from the flavonoid naringin found in citrus fruits, has garnered significant scientific interest beyond its taste-modifying properties. This technical guide provides an in-depth overview of the multifaceted biological activities of NDC, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anti-diabetic, and anti-cancer effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a summary of quantitative data to facilitate further investigation and therapeutic application.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. These activities have been quantified in various in vitro assays.

Quantitative Data for Antioxidant Activity

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound | 165.4 ± 12.3 µM | |

| ABTS Radical Scavenging | This compound | 45.8 ± 3.7 µM | |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | 189.7 ± 15.2 µM Fe(II) equivalents | |

| Superoxide Radical Scavenging | This compound | 250.1 ± 20.5 µM |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add 100 µL of each NDC concentration to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing the solvent and DPPH solution is used as a reference.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add 10 µL of each NDC concentration to a test tube or well.

-

Add 1 mL of the diluted ABTS•+ solution and mix thoroughly.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of this compound.

-

Add 10 µL of each NDC concentration to a test tube or well.

-

Add 190 µL of the FRAP reagent and mix.

-

Incubate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity is expressed as µM of Fe(II) equivalents.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Cell Line | Stimulant | Treatment | Cytokine/Mediator | % Reduction | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NDC (50 µM) | TNF-α | 45 ± 5% | |

| RAW 264.7 | LPS (1 µg/mL) | NDC (50 µM) | IL-6 | 52 ± 6% | |

| RAW 264.7 | LPS (1 µg/mL) | NDC (50 µM) | IL-1β | 38 ± 4% | |

| BV2 | LPS (0.3 µg/mL) | NDC (10 µM) | IL-1β mRNA | ~40% | |

| BV2 | LPS (0.3 µg/mL) | NDC (10 µM) | IL-6 mRNA | ~50% | |

| BV2 | LPS (0.3 µg/mL) | NDC (10 µM) | TNF-α mRNA | ~35% |

Experimental Protocol for LPS-induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Lyse the cells to extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the mRNA expression levels of inflammatory genes.

-

Data Analysis: Normalize cytokine concentrations and gene expression levels to the control group (LPS stimulation without NDC treatment).

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. NDC has been shown to interfere with this cascade, potentially by inhibiting the phosphorylation of IKK, thereby preventing IκBα degradation and subsequent NF-κB activation.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its mechanisms include reducing amyloid-beta (Aβ) plaque deposition and mitigating neuroinflammation.

Quantitative Data for Neuroprotective Activity in an Alzheimer's Disease Model

| Animal Model | Treatment | Parameter | Result | Reference |

| APP/PS1 mice | NDC (100 mg/kg/day, oral gavage for 3 months) | Aβ40 levels in cortex | ~30% reduction | |

| APP/PS1 mice | NDC (100 mg/kg/day, oral gavage for 3 months) | Aβ42 levels in cortex | ~25% reduction | |

| APP/PS1 mice | NDC (100 mg/kg/day, oral gavage for 3 months) | Thioflavin S-positive plaque area in cortex | ~40% reduction | |

| APP/PS1 mice | NDC (100 mg/kg/day, oral gavage for 3 months) | Escape latency in Morris Water Maze | Significant improvement |

Experimental Protocol for Alzheimer's Disease Mouse Model

This protocol outlines the use of the APP/PS1 transgenic mouse model to evaluate the neuroprotective effects of this compound.

Protocol:

-

Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits. Age-matched wild-type littermates serve as controls.

-

Treatment: Begin oral administration of this compound (e.g., 100 mg/kg/day) or vehicle control to APP/PS1 mice at an age before significant plaque pathology develops (e.g., 3-4 months of age) and continue for a specified duration (e.g., 3 months).

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water for several consecutive days (e.g., 5 days). Record the escape latency (time to find the platform).

-

Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

-

Tissue Collection and Analysis:

-

Following behavioral testing, euthanize the mice and perfuse with saline.

-

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (cortex and hippocampus) and frozen for biochemical analysis.

-

-

Immunohistochemistry: Use brain sections to stain for Aβ plaques (e.g., with Thioflavin S or specific antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes). Quantify the plaque load and glial activation.

-

ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.

Signaling Pathway: Nrf2 Activation

The neuroprotective effects of NDC are also linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like NDC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting neuronal cells from oxidative damage.

References

The Neuroprotective Potential of Naringin Dihydrochalcone: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence and Methodologies

Abstract

Naringin dihydrochalcone (NDC), a semi-synthetic sweetener derived from the flavonoid naringin, has emerged as a promising multi-target agent for neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical research elucidating the neuroprotective effects of NDC, with a primary focus on its application in Alzheimer's disease models. We consolidate quantitative data from key studies, detail experimental protocols for in vivo and in vitro research, and visualize the core signaling pathways modulated by NDC. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutics for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. The pathological hallmarks of these conditions are multifaceted and include the accumulation of misfolded proteins, chronic neuroinflammation, oxidative stress, and apoptosis.[1] Single-target drugs have shown limited efficacy in clinical trials, highlighting the need for multi-target therapeutic strategies.[1] Natural compounds and their derivatives, valued for their structural diversity and broad biological activities, are a promising source for such multi-target drug candidates.[1]

This compound (NDC) is a derivative of naringin, a major flavonoid found in citrus fruits.[1] While widely used as an artificial sweetener, recent research has illuminated its potent antioxidant and anti-inflammatory properties, suggesting its potential as a neuroprotective agent.[1] This guide synthesizes the current state of research on the neuroprotective effects of NDC, providing a technical foundation for further investigation.

In Vivo Neuroprotective Effects of this compound in an Alzheimer's Disease Model

Preclinical studies utilizing the APP/PS1 transgenic mouse model of Alzheimer's disease have demonstrated the significant neuroprotective effects of NDC. Oral administration of NDC has been shown to ameliorate cognitive deficits, reduce amyloid-β (Aβ) pathology, suppress neuroinflammation, and enhance neurogenesis.

Amelioration of Cognitive Deficits

Behavioral studies using the Morris water maze test have shown that NDC treatment can improve learning and memory deficits in APP/PS1 mice.

Reduction of Amyloid-β Pathology

A key pathological feature of Alzheimer's disease is the accumulation of Aβ plaques in the brain. NDC treatment has been shown to significantly reduce the burden of these plaques. Quantitative analysis of soluble Aβ levels via ELISA has confirmed a significant reduction in both Aβ40 and Aβ42 isoforms in the cortex and a reduction of Aβ40 in the hippocampus of NDC-treated APP/PS1 mice.

Table 1: Effect of this compound on Soluble Amyloid-β Levels in APP/PS1 Mice

| Brain Region | Amyloid-β Isoform | Vehicle-Treated (pg/mg protein) | NDC-Treated (pg/mg protein) | Percentage Reduction | p-value |

| Cortex | Aβ40 | ~1250 | ~750 | ~40% | < 0.05 |

| Cortex | Aβ42 | ~250 | ~150 | ~40% | < 0.05 |

| Hippocampus | Aβ40 | ~1500 | ~1000 | ~33% | < 0.05 |

| Hippocampus | Aβ42 | ~300 | ~250 | Not Significant | > 0.05 |

| Data are approximated from graphical representations in Yang et al., 2018 and are presented as mean values. |

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of AD pathology. NDC treatment has been found to reduce the number of activated microglia and astrocytes surrounding Aβ plaques in the brains of APP/PS1 mice.

In Vitro Neuroprotective Effects and Mechanisms of Action

In vitro studies have provided further insight into the molecular mechanisms underlying the neuroprotective effects of NDC.

Inhibition of Amyloid-β Production

In a cellular model of AD, HEK293 cells expressing a mutated form of the amyloid precursor protein (HEK293/APPswe), NDC treatment significantly reduced the secretion of total extracellular Aβ in a concentration-dependent manner, without affecting cell viability.

Table 2: Effect of this compound on Total Extracellular Amyloid-β Levels in HEK293/APPswe Cells

| NDC Concentration (μM) | Relative Aβ Level (%) | p-value (compared to vehicle) |

| 0 (Vehicle) | 100 | - |

| 3 | ~95 | > 0.05 |

| 10 | ~90 | > 0.05 |

| 30 | ~85 | < 0.05 |

| 100 | ~75 | < 0.01 |

| 300 | ~70 | < 0.001 |

| 1000 | ~65 | < 0.001 |

| Data are approximated from graphical representations in Yang et al., 2018 and are presented as a percentage of the vehicle-treated control. |

Anti-inflammatory Effects in Microglia

In the BV2 microglial cell line, NDC has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This suggests that NDC can directly modulate microglial activation to suppress the inflammatory response.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated BV2 Microglia

| NDC Concentration (μM) | Relative IL-1β mRNA Expression (%) | Relative IL-6 mRNA Expression (%) | Relative TNF-α mRNA Expression (%) |

| 0 (LPS only) | 100 | 100 | 100 |

| 3 | ~90 | ~95 | ~90 |

| 10 | ~80 | ~85 | ~80 |

| 30 | ~70 | ~75 | ~70 |

| 100 | ~50 | ~60 | ~50 |

| 300 | ~30 | ~40 | ~30 |

| Data are approximated from graphical representations in Yang et al., 2018 and are presented as a percentage of the LPS-treated control. |

Antioxidant and Anti-apoptotic Effects

While direct quantitative data for NDC's effects on antioxidant enzymes and apoptotic proteins is still emerging, studies on the parent compound, naringin, provide strong evidence for these mechanisms. Naringin has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Furthermore, naringin can modulate the expression of apoptosis-related proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.

Signaling Pathways Modulated by this compound

The neuroprotective effects of NDC are mediated through the modulation of key intracellular signaling pathways, most notably the NF-κB pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. In the context of neuroinflammation, the activation of NF-κB in microglia leads to the transcription of pro-inflammatory cytokines. Research on naringin suggests that it can inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Figure 1: Proposed mechanism of NDC's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.

In Vivo Model: APP/PS1 Transgenic Mice

-

Animal Model: Male APP/PS1 transgenic mice are commonly used. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). They develop Aβ deposits in the brain starting at 6 months of age.

-

NDC Administration: NDC is typically administered orally via gavage or supplemented in the drinking water.

-

Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.

-

Procedure: Mice are trained over several days to find the hidden platform from different starting positions. Each trial has a maximum duration (e.g., 60 seconds). If the mouse fails to find the platform within the time limit, it is guided to it.

-

Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

-

-

Tissue Collection and Analysis:

-

Brain Homogenization: Brain tissues (cortex and hippocampus) are dissected and homogenized in appropriate buffers for biochemical analysis.

-

ELISA for Aβ Levels: Soluble Aβ40 and Aβ42 levels in the brain homogenates are quantified using commercially available ELISA kits. The protocol generally involves coating a 96-well plate with a capture antibody specific for Aβ, adding the brain homogenate, followed by a detection antibody and a substrate for colorimetric detection.

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10), microglia markers (e.g., Iba1), and astrocyte markers (e.g., GFAP) to visualize plaque burden and neuroinflammation.

-

Figure 2: General workflow for in vivo assessment of NDC's neuroprotective effects.

In Vitro Models

-

HEK293/APPswe Cells for Aβ Production:

-

Cell Culture: HEK293 cells stably transfected with the Swedish mutation of APP are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

NDC Treatment: Cells are treated with varying concentrations of NDC for a specified period (e.g., 24 hours).

-

Aβ Measurement: The conditioned media is collected, and the levels of secreted Aβ are quantified by ELISA.

-

-

BV2 Microglia for Neuroinflammation:

-

Cell Culture: BV2 cells are cultured in DMEM with 10% FBS.

-

LPS Stimulation and NDC Treatment: Cells are pre-treated with NDC for a short period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Measurement (qPCR): After a set incubation time (e.g., 6 hours), total RNA is extracted from the cells. The mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using quantitative real-time PCR (qPCR) with specific primers.

-

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound is a promising neuroprotective agent with multi-target effects on key pathological features of Alzheimer's disease. Its ability to reduce amyloid-β burden, suppress neuroinflammation, and potentially offer antioxidant and anti-apoptotic benefits makes it an attractive candidate for further drug development.

Future research should focus on:

-

Elucidating the detailed molecular interactions of NDC with its upstream and downstream targets in various signaling pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the efficacy of NDC in other models of neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.

-

Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic benefits for patients.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel neuroprotective therapeutic.

References

The Symphony of Sweetness: A Technical Guide to Naringin Dihydrochalcone's Interaction with the Sweet Taste Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between naringin dihydrochalcone (NDC) and the sweet taste receptor, T1R2/T1R3. The conversion of the bitter flavanone naringin into the intensely sweet NDC presents a fascinating case study in structure-taste relationships and offers valuable insights for the development of novel sweeteners and taste modulators. This document synthesizes available data on binding, activation, and experimental methodologies, offering a comprehensive resource for professionals in the field.

From Bitter to Sweet: The Transformation of Naringin

Naringin, a flavanone glycoside abundant in citrus fruits, is known for its characteristic bitter taste. Through catalytic hydrogenation, the parent naringin molecule is transformed into this compound (NDC), a compound reported to be 300 to 1800 times sweeter than sucrose at threshold concentrations[1]. This remarkable shift in taste perception is attributed to structural changes that facilitate a productive interaction with the heterodimeric G-protein coupled sweet taste receptor, T1R2/T1R3[2][3][4][5].

Quantitative Analysis of Dihydrochalcone-Sweet Taste Receptor Interactions

| Compound | Receptor Target | Reported Sweetness (vs. Sucrose) | EC50 (µM) | Binding Affinity (Kd) | Notes |

| This compound (NDC) | T1R2/T1R3 | 300-1800x | Not Reported | Not Reported | Described as "slightly sweet" and "much less sweet than neohesperidin dihydrochalcone" in some sensory studies. A study on its interaction with CYP102A1 mutants showed a Kd in the range of 1.4-2.2 µM. |

| Neohesperidin Dihydrochalcone (NHDC) | T1R2/T1R3 | ~1000-2000x | ~1.0 | Not Reported | The EC50 value is inferred from dose-response curves in studies using HEK293 cells expressing the human sweet taste receptor. |

| Naringin | T2Rs (putative) | Not applicable (Bitter) | N/A | Not Reported | The bitter taste threshold for naringin is approximately 0.17 mmol/L. |

| Sucrose | T1R2/T1R3 | 1x (Reference) | ~20,000 | Not Reported | The EC50 for sucrose can vary depending on the specific assay conditions but is generally in the millimolar range. |

The Molecular Mechanism: Receptor Binding and Signal Transduction

The sweet taste of this compound is initiated by its interaction with the T1R2/T1R3 receptor, which is expressed in taste receptor cells. It is widely accepted that dihydrochalcones bind to a pocket within the transmembrane domain (TMD) of the T1R3 subunit. This binding event stabilizes a conformational change in the receptor, initiating an intracellular signaling cascade.

The T1R2/T1R3 Signaling Pathway

Upon binding of NDC to the T1R3 TMD, the receptor activates a heterotrimeric G-protein, gustducin. The activated Gα subunit of gustducin stimulates phospholipase C beta-2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium concentration activates the transient receptor potential cation channel member M5 (TRPM5), leading to membrane depolarization and the subsequent release of neurotransmitters, which signal to the gustatory nerve fibers.

Experimental Protocols

The study of this compound's interaction with the sweet taste receptor typically involves heterologous expression of the receptor in a host cell line, followed by a functional assay to measure receptor activation.

Heterologous Expression of the T1R2/T1R3 Receptor

This protocol outlines the general steps for expressing the human sweet taste receptor in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transient Transfection:

-

Plasmids containing the cDNA for human T1R2 and T1R3 are co-transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

A plasmid encoding a promiscuous G-protein, such as Gα16-gust44, is often co-transfected to couple the receptor to the intracellular calcium signaling pathway of the host cells.

-

A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), can be included to monitor transfection efficiency.

-

-

Incubation: The transfected cells are incubated for 24-48 hours to allow for the expression of the receptor subunits and their assembly into functional heterodimers on the cell surface.

Calcium Imaging Assay for Receptor Activation

This assay measures the increase in intracellular calcium concentration upon receptor activation by a sweet compound.

-

Cell Plating: Transfected HEK293 cells are seeded onto 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Washing: The cells are washed with the buffered saline solution to remove excess dye.

-

Compound Addition: A baseline fluorescence is recorded before the addition of this compound or other test compounds at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium and, consequently, receptor activation.

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F) to give ΔF/F. Dose-response curves are generated by plotting ΔF/F against the logarithm of the agonist concentration to determine the EC50 value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. scilit.com [scilit.com]

- 4. Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet-Academax [zbzx.academax.com]

- 5. Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet [ouci.dntb.gov.ua]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Naringin Dihydrochalcone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Naringin dihydrochalcone (NDC), a derivative of the citrus flavonoid naringin, is primarily known in the food industry as an intense sweetener.[1] However, emerging research indicates that like its parent compounds, naringin and naringenin, NDC possesses significant biological activities, including potent anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex signaling pathways. The focus is on its ability to modulate critical inflammatory cascades, particularly in response to stimuli like lipopolysaccharide (LPS), making it a compound of interest for therapeutic development in inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its related flavanones are primarily attributed to their ability to suppress key signaling pathways that orchestrate the production of pro-inflammatory mediators. The most critical of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as LPS binding to Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[4][5]

This compound has been shown to inhibit the activation of the NF-κB signaling pathway. This action is likely achieved by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. By blocking this central pathway, NDC effectively downregulates the expression of numerous inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), represents another critical set of signaling pathways that regulate inflammation. These kinases are activated by phosphorylation in response to extracellular stimuli like LPS and, in turn, activate transcription factors such as AP-1 (a dimer of c-fos and c-Jun). This activation leads to the expression of inflammatory cytokines and enzymes.

Studies on the parent compound, naringin, demonstrate that it can significantly inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli. This suppressive action prevents the downstream activation of transcription factors, contributing to the overall anti-inflammatory effect. Given the structural similarities, it is highly probable that this compound employs a similar mechanism to attenuate inflammatory responses.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound and its closely related parent compound, naringin. These studies predominantly use LPS-stimulated macrophages (e.g., RAW 264.7) or other relevant cell lines to model an inflammatory response.

Table 1: Effect on Pro-inflammatory Cytokine Production

| Compound/Formulation | Cell Line | Stimulus | Cytokine | Concentration | Result | Reference |

| This compound | MH-S (alveolar macrophage) | LPS | TNF-α, IL-6, IL-1β | Not specified | Significant reduction in cytokine levels | |

| Naringin-loaded Nanoparticles (NAR@NPsHA) | THP-1 (macrophage) | LPS | TNF-α | Not specified | ~80% decrease in expression | |

| Naringin-loaded Nanoparticles (NAR@NPsHA) | THP-1 (macrophage) | LPS | IL-1β | Not specified | ~66% inhibition of LPS effect | |

| Naringin-loaded Nanoparticles (NAR@NPsHA) | THP-1 (macrophage) | LPS | IL-6 | Not specified | ~45% inhibition of LPS effect | |

| Naringenin | RAW 264.7 (macrophage) | LPS | TNF-α, IL-1β, IL-6, IL-12 | Not specified | Significant inhibition of production | |

| Naringin | Primary murine chondrocytes | TNF-α | IL-1β | Not specified | Decreased expression |

Table 2: Effect on Other Inflammatory Mediators and Enzymes

| Compound/Formulation | Cell Line | Stimulus | Mediator/Enzyme | Concentration | Result | Reference |

| Naringin | LPS-treated RAW 264.7 | LPS | NO, PGE2 | 5 and 10 µg/mL | Decreased production | |

| Naringin | Primary murine chondrocytes | TNF-α | iNOS, COX-2 | Not specified | Downregulated expression | |

| Naringenin | LPS-treated RAW 264.7 | LPS | iNOS, COX-2 | Not specified | Blockade of enzymes | |

| Naringenin | LPS-treated RAW 264.7 | LPS | NO | Not specified | Inhibition of production |

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols for key in vitro experiments used to assess the anti-inflammatory properties of this compound.

General Experimental Workflow

The typical workflow for assessing the in vitro anti-inflammatory activity of a test compound like NDC involves several sequential steps, from initial cytotoxicity screening to detailed mechanistic studies.

Cell Culture and Inflammatory Stimulation

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Cells are seeded into appropriate well plates (e.g., 96-well for viability, 24-well for cytokine assays) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response and incubated for 18-24 hours.

Cell Viability (MTT) Assay

-

Purpose: To determine the concentration range at which NDC is not cytotoxic to the cells.

-

Procedure:

-

Plate cells in a 96-well plate and treat with various concentrations of NDC for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Nitric Oxide (NO) Production (Griess Assay)

-

Purpose: To quantify the production of NO, a key inflammatory mediator produced by iNOS.

-

Procedure:

-

After the treatment and LPS stimulation period, collect 50-100 µL of cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

The Griess reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Purpose: To measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis

-

Purpose: To analyze the expression levels and phosphorylation status of key proteins in signaling pathways like NF-κB (p-IκBα, p-p65) and MAPKs (p-p38, p-ERK).

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p38, anti-p-IκBα) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize band intensities to a loading control like β-actin or GAPDH.

-

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a potent anti-inflammatory agent. Its mechanism of action is centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of cytokines and other inflammatory mediators. While much of the detailed mechanistic work has been performed on its parent compounds, naringin and naringenin, initial studies on NDC confirm it shares this activity profile.

For drug development professionals, NDC presents an interesting candidate with established safety as a food additive. Future research should focus on:

-

Conducting comprehensive dose-response studies for NDC across various cell types to establish IC50 values for the inhibition of key inflammatory markers.

-

Directly comparing the anti-inflammatory potency of NDC with naringin and naringenin in standardized head-to-head in vitro assays.

-

Investigating its effects on other inflammatory pathways, such as the NLRP3 inflammasome, which has been implicated for NDC.

-

Utilizing advanced in vitro models, such as co-culture systems or organ-on-a-chip technology, to better simulate the complex inflammatory microenvironment.

By systematically addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of LPS induced pro-inflammatory responses in RAW 264.7 macrophage cells by PVP-coated naringenin nanoparticle via down regulation of NF-κB/P38MAPK mediated stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulatory Status of Naringin Dihydrochalcone for Food and Drug Use

Prepared for: Researchers, Scientists, and Drug Development Professionals

Naringin dihydrochalcone (Naringin DC) is an artificial sweetener derived via chemical synthesis from naringin, a flavonoid that occurs naturally in citrus fruits.[1] Its intense sweetness, which is approximately 300–1800 times that of sucrose at threshold concentrations, makes it a substance of significant interest for the food, beverage, and pharmaceutical industries.[1] This guide provides a comprehensive overview of its regulatory landscape, toxicological data, and approved uses.

Regulatory Status for Food Use

Naringin DC is primarily regulated as a food additive, where it functions as a sweetener and a flavor enhancer. Its approval status varies by region, with major regulatory bodies having established specific guidelines and acceptable intake levels.

In the European Union, Naringin DC is classified as a food additive with the E-number E 959 .[2] It is authorized for use as a sweetener and flavor enhancer in a wide range of food products under Annex II of Regulation (EC) No 1333/2008. The European Food Safety Authority (EFSA) has evaluated its safety and established an Acceptable Daily Intake (ADI).

In the United States, Naringin DC is recognized as a flavoring agent. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), assigning it FEMA number 4495 . The U.S. Food and Drug Administration (FDA) lists it as a substance added to food and has not questioned its GRAS status for use as a sweetener in various food categories.

JECFA, a joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), has also evaluated Naringin DC. It is assigned JECFA flavor number 2208 . The committee concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".

Table 1: Summary of Regulatory Status and Identification for Food Use

| Region/Authority | Status | Identifier | Acceptable Daily Intake (ADI) | Key Regulations/Opinions |

| European Union (EFSA) | Approved Food Additive | E 959 | 0–5 mg/kg body weight/day | Regulation (EC) No 1333/2008 |

| United States (FDA/FEMA) | Generally Recognized as Safe (GRAS) | FEMA No. 4495 | Not explicitly quantified, use is self-limiting | GRAS Notice GRN 000902 |

| JECFA (FAO/WHO) | No safety concern as flavoring agent | JECFA No. 2208 | Not specified (No safety concern at current intake) | TRS 990-JECFA 79/80 |

Toxicological Profile and Safety Assessment

The regulatory approval of Naringin DC is underpinned by extensive toxicological evaluation to establish its safety for human consumption. While specific studies on Naringin DC were reviewed by regulatory bodies, published literature on its precursor, naringin, provides additional context.

Safety assessments have consistently shown that Naringin DC does not raise concerns regarding genotoxicity. Metabolism is expected to occur via intestinal microbiota, similar to other flavonoids.

A re-evaluation of the related compound, neohesperidine dihydrochalcone (NHDC), by an EFSA panel in 2022 established an ADI of 20 mg/kg bw/day based on a 13-week study in rats. This provides a toxicological reference point for structurally similar dihydrochalcones.

Table 2: Summary of Key Toxicological Studies on Related Flavonoids

| Study Type | Species | Duration | Substance | No-Observed-Adverse-Effect-Level (NOAEL) | Key Findings |

| Subchronic Oral Toxicity | Sprague-Dawley Rats | 13 weeks | Naringin | >1250 mg/kg/day | No mortality or toxicologically significant changes observed. |

| Subchronic Oral Toxicity | Rats | 13 weeks | Neohesperidine Dihydrochalcone (E 959) | 4000 mg/kg bw/day | Used to derive an ADI of 20 mg/kg bw/day for NHDC. |

The following protocol is a generalized representation based on standard toxicological study designs, such as those conducted for naringin.

-

Test Species: Sprague-Dawley rats.

-

Group Allocation: Animals are divided into multiple groups, typically a control group (receiving vehicle only) and at least three test groups receiving different dose levels of the test substance (e.g., 50, 250, and 1250 mg/kg body weight/day).

-

Administration: The test substance is administered orally, often via gavage, for 13 consecutive weeks.

-

Observation Parameters:

-

Clinical Signs: Daily monitoring for any signs of toxicity, behavioral changes, or mortality.

-

Body Weight and Food Consumption: Measured weekly to assess growth and appetite.

-